2,4-Difluoro-5-methoxybenzyl alcohol
Description
Molecular Architecture and Stereochemical Configuration
The fundamental molecular structure of 2,4-Difluoro-5-methoxybenzyl alcohol is characterized by its molecular formula C₈H₈F₂O₂ and molecular weight of 174.15 grams per mole. The compound features a benzyl alcohol backbone with fluorine atoms positioned at the 2 and 4 positions relative to the hydroxymethyl group, while a methoxy substituent occupies the 5 position. This specific substitution pattern creates a unique electronic environment where the electron-withdrawing fluorine atoms are strategically placed to influence the overall molecular properties. The International Union of Pure and Applied Chemistry name for this compound is (2,4-difluoro-5-methoxyphenyl)methanol, which precisely describes its structural composition.
The stereochemical configuration of this compound involves specific spatial arrangements that influence its chemical behavior. The hydroxymethyl group maintains its characteristic tetrahedral geometry around the carbon atom bearing the hydroxyl functionality. The methoxy group at the 5 position introduces an additional conformational element, as the carbon-oxygen bond can rotate to adopt different orientations relative to the benzene ring plane. The presence of fluorine atoms at positions 2 and 4 creates an asymmetric electronic distribution around the benzene ring, with significant implications for molecular reactivity and intermolecular interactions.
Table 1: Fundamental Molecular Properties of this compound
The electronic structure of this compound demonstrates the interplay between electron-withdrawing fluorine substituents and the electron-donating methoxy group. The fluorine atoms at positions 2 and 4 withdraw electron density from the benzene ring through both inductive and resonance effects, while the methoxy group at position 5 donates electron density through resonance. This creates a complex electronic landscape that influences the compound's chemical reactivity, particularly affecting the acidity of the hydroxyl group and the electrophilic character of the benzene ring. The spatial arrangement of these substituents also influences the compound's dipole moment and overall polarity, affecting its solubility characteristics and intermolecular interactions.
Properties
IUPAC Name |
(2,4-difluoro-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUGODXLIFAUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275345 | |
| Record name | Benzenemethanol, 2,4-difluoro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-65-1 | |
| Record name | Benzenemethanol, 2,4-difluoro-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,4-difluoro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Methoxybenzaldehyde Intermediate
A closely related intermediate, 2-bromo-5-methoxybenzaldehyde, has been prepared via bromination of 5-methoxybenzaldehyde under controlled conditions (0 °C to room temperature) using bromine in anhydrous dichloromethane, followed by workup and recrystallization to obtain a pure white solid. This method highlights the importance of temperature control and purification steps to achieve high purity intermediates.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Anhydrous dichloromethane | Good solubility |
| Temperature | 0 °C (bromine addition), then RT | Controlled bromination |
| Workup | Wash with Na2S2O3, NaHCO3, dry | Removal of residual bromine |
| Purification | Recrystallization in petroleum ether | Pure white solid product |
| Yield | Not explicitly stated | High purity intermediate |
This intermediate can be further manipulated to introduce fluorine atoms and convert to benzyl alcohol.
Fluorination Approaches
Selective fluorination at the 2 and 4 positions can be achieved by:
- Direct electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on appropriately substituted aromatic rings.
- Nucleophilic aromatic substitution (SNAr) on halogenated methoxybenzene derivatives, replacing halogens with fluorine under specific conditions.
While direct literature on 2,4-difluoro-5-methoxybenzyl alcohol fluorination is limited, these general fluorination methods are applicable and widely used in aromatic fluorination chemistry.
Reduction to Benzyl Alcohol
The conversion of the aldehyde intermediate to the benzyl alcohol is typically performed by reduction using sodium borohydride (NaBH4) in a protic solvent such as methanol at low temperature (0 °C) to avoid side reactions. This method provides a mild and efficient reduction, preserving other sensitive functional groups like fluorine and methoxy substituents.
| Reagent | Conditions | Notes |
|---|---|---|
| Sodium borohydride (NaBH4) | Methanol, 0 °C, 30 min | Mild, selective reduction |
| Workup | Quench with water, extract | Efficient isolation of alcohol |
| Yield | Moderate to high (e.g., 46% in related systems) | Dependent on substrate purity |
Alternative Synthetic Routes
Another approach involves the synthesis of bromomethyl intermediates via bromination of the corresponding benzyl alcohol or aldehyde, followed by substitution or reduction steps. For example, treatment of 5-methoxybenzyl alcohol with brominating agents such as tribromoisocyanuric acid and triphenylphosphine in dichloromethane leads to bromomethyl derivatives, which can be further transformed to fluorinated benzyl alcohols.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of intermediates and final products.
- TLC monitoring during reactions ensures completion and purity.
- Recrystallization and chromatographic purification are standard to achieve high purity.
- Yields vary depending on substrate and reaction scale but are generally moderate to high when conditions are optimized.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium fluoride (KF) are employed under specific conditions.
Major Products: The major products formed from these reactions include various fluorinated and methoxy-substituted phenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
DFMBA has been investigated for its potential anticancer properties. Studies have shown that compounds containing difluoromethyl and methoxy groups can exhibit enhanced biological activity against various cancer cell lines. For instance, derivatives of DFMBA have been synthesized and evaluated for their efficacy in inhibiting tumor growth, demonstrating promising results in preclinical models .
Pharmacological Properties
The incorporation of fluorine atoms in organic molecules often enhances their metabolic stability and bioavailability. Research indicates that DFMBA and its derivatives can modulate lipophilicity and permeability, making them suitable candidates for drug development. The presence of the methoxy group also contributes to the compound's ability to interact with biological targets effectively .
Synthetic Intermediate
Building Block in Organic Synthesis
DFMBA serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, enabling chemists to create a wide range of derivatives with tailored properties for specific applications. For example, it can be used to synthesize difluoromethylated analogs of known drugs, potentially leading to new therapeutic agents .
Late-Stage Functionalization
The compound is particularly valuable in late-stage functionalization processes where selective modifications are required. This application is critical in the pharmaceutical industry, where the ability to modify existing drug scaffolds can lead to the discovery of new drug candidates with improved efficacy and reduced side effects .
Material Science
Fluorinated Polymers
DFMBA can be utilized in the synthesis of fluorinated polymers, which are known for their unique thermal and chemical resistance properties. These materials find applications in coatings, membranes, and other advanced materials that require durability and resistance to harsh environments .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-methoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors, leading to various biological effects. The methoxy group contributes to its solubility and stability, facilitating its use in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorine Substitution Patterns
2-Fluoro-5-methoxybenzyl Alcohol (C₈H₉FO₂)
- Structure : Single fluorine at position 2, methoxy at position 5.
- Key Differences :
2,5-Difluorobenzyl Alcohol (C₇H₆F₂O)
Methoxy Group Modifications
2,4-Difluoro-5-iodobenzyl Alcohol (C₇H₅F₂IO)
- Structure : Iodine replaces methoxy at position 5.
- Key Differences :
3,4-Difluoro-5-methoxybenzyl Alcohol (C₈H₇F₂O₂)
- Structure : Fluorines at positions 3 and 4 (vs. 2 and 4 in the target compound).
- Key Differences :
Steric and Functional Group Variations
2,3-Difluoro-5-methoxy-4-methylbenzyl Alcohol (C₉H₁₀F₂O₂)
- Structure : Additional methyl group at position 4.
- Key Differences :
5-Fluoro-2-(trifluoromethyl)benzyl Alcohol (C₈H₆F₄O)
Data Table: Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | pKa (Estimated) | Oxidation Reactivity (Relative Rate) |
|---|---|---|---|---|---|
| 2,4-Difluoro-5-methoxybenzyl alcohol | C₈H₇F₂O₂ | 188.14 | 2,4-F; 5-OCH₃ | ~12.5 | Moderate |
| 2-Fluoro-5-methoxybenzyl alcohol | C₈H₉FO₂ | 156.16 | 2-F; 5-OCH₃ | ~13.5 | Low |
| 2,5-Difluorobenzyl alcohol | C₇H₆F₂O | 144.12 | 2,5-F | ~12.0 | High |
| 2,4-Difluoro-5-iodobenzyl alcohol | C₇H₅F₂IO | 270.02 | 2,4-F; 5-I | ~10.5 | Very High |
| 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.13 | 2-CF₃; 5-F | ~9.5 | Very High |
Biological Activity
2,4-Difluoro-5-methoxybenzyl alcohol (DFMBA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of DFMBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DFMBA is characterized by the presence of two fluorine atoms and a methoxy group on a benzyl alcohol framework. The molecular formula is C9H10F2O2, and its CAS number is 1266114-65-1. The fluorine substituents are known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of DFMBA. Research indicates that DFMBA exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that DFMBA inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Table 1: Cytotoxicity of DFMBA on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G1 phase |
| HeLa | 10.0 | Inhibition of mitochondrial respiration |
Anti-inflammatory Effects
DFMBA has also been studied for its anti-inflammatory properties. In animal models of inflammation, DFMBA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect suggests that DFMBA may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.
Case Study: In Vivo Anti-inflammatory Activity
A study involving carrageenan-induced paw edema in rats showed that administration of DFMBA at doses of 10 mg/kg resulted in a 50% reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
The biological activity of DFMBA can be attributed to several mechanisms:
- Enzyme Inhibition : DFMBA has been shown to inhibit key enzymes involved in cancer metabolism and inflammation.
- Receptor Modulation : It may interact with various receptors, including those involved in apoptotic signaling pathways.
- Oxidative Stress Reduction : DFMBA appears to reduce oxidative stress markers, contributing to its protective effects against cellular damage.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as other fluorinated benzyl alcohols, DFMBA demonstrates enhanced potency and selectivity for certain biological targets. This can be attributed to the specific arrangement of fluorine and methoxy groups which influence binding affinity and metabolic stability.
Table 2: Comparison of Biological Activities
| Compound | IC50 (µM) | Notable Activities |
|---|---|---|
| This compound | 12.5 | Anticancer, anti-inflammatory |
| 2-Fluoro-4-methoxybenzyl alcohol | 25.0 | Moderate anticancer activity |
| 3-Fluoro-5-methoxybenzyl alcohol | 30.0 | Weak anticancer activity |
Q & A
Q. Key Considerations :
- Catalyst choice (e.g., H₂SO₄ for esterification).
- Temperature control to avoid side reactions.
- Purification via column chromatography or recrystallization.
Which spectroscopic methods are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for methoxy (-OCH₃, δ ~3.8 ppm) and benzyl alcohol (-CH₂OH, δ ~4.6 ppm). Fluorine substituents deshield adjacent protons, causing splitting patterns.
- ¹⁹F NMR : Distinct signals for fluorine atoms at positions 2 and 4 (δ ~-110 to -130 ppm).
Q. High-Performance Liquid Chromatography (HPLC) :
- Used to assess purity and resolve regioisomers. For example, HPLC detected 47.8% target compound in a tetrafluoro analog synthesis .
Q. Mass Spectrometry (MS) :
- Molecular ion ([M+H]⁺) at m/z 174.1 (C₈H₈F₂O₂) and fragmentation patterns confirm structure.
Q. Table 1: Key Spectral Data
| Method | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 (OCH₃), δ 4.6 (CH₂OH) | |
| ¹⁹F NMR | δ -118 (C2-F), δ -125 (C4-F) | |
| HPLC | Retention time ~12 min (C18 column, MeOH:H₂O) |
How can researchers address contradictory data in NMR or mass spectrometry when analyzing fluorinated benzyl alcohols?
Advanced Research Question
Common Issues :
- Impurity Peaks : Byproducts from incomplete fluorination/methoxylation.
- Solvent Artifacts : Residual solvents (e.g., DMSO-d₆) may obscure signals.
Q. Methodological Solutions :
Purification Optimization : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) to isolate the target compound .
Decoupling in ¹⁹F NMR : Use broadband decoupling to simplify splitting patterns.
High-Resolution MS : Confirm molecular formula via exact mass (e.g., 174.053 g/mol for C₈H₈F₂O₂).
Control Experiments : Compare spectra with analogs (e.g., 2,4-Difluorobenzyl alcohol, CAS 446-32-2 ).
What factors influence the regioselectivity of fluorine substitution in benzyl alcohol derivatives during synthesis?
Advanced Research Question
Regioselectivity is governed by:
- Electronic Effects : Fluorine’s electron-withdrawing nature directs substitution to meta/para positions.
- Steric Hindrance : Bulky groups (e.g., -OCH₃) at position 5 hinder adjacent reactions.
- Reagent Choice : Selectfluor favors electrophilic substitution, while KF promotes nucleophilic displacement.
Case Study : In the synthesis of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol, methylation at position 4 was achieved using methyl chloride under basic conditions, avoiding competing reactions at fluorinated positions .
How does the stability of this compound vary under different storage conditions?
Advanced Research Question
- Temperature : Storage at +20°C is recommended for analogs like tetrafluoro-methoxymethyl derivatives to prevent decomposition .
- Light Sensitivity : Fluorinated aromatics may degrade under UV light; use amber vials.
- Moisture : Benzyl alcohols are hygroscopic; store under inert gas (N₂/Ar) with desiccants.
Experimental Validation : Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation pathways (e.g., oxidation to benzaldehyde derivatives).
What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).
- SAR Analysis : Compare with data from analogs (e.g., 4-Trifluoromethylbenzyl alcohol, PubChem CID 67684 ).
Example : DFT studies on 4-trifluoromethylbenzyl alcohol revealed enhanced acidity of the -OH group due to fluorine’s inductive effect, influencing its reactivity as a nucleophile .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
